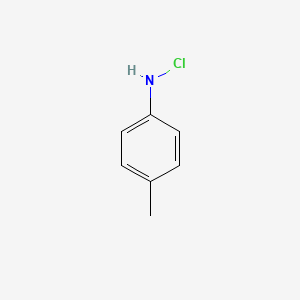
Benzenamine, N-chloro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-chloro-4-methyl-: is an organic compound with the molecular formula C7H8ClN . It is a derivative of benzenamine (aniline) where the amino group is substituted with a chlorine atom and a methyl group at the para position. This compound is also known by other names such as 4-chloro-N-methylbenzenamine and N-methyl-4-chloroaniline .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing benzenamine, N-chloro-4-methyl- involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with methylamine.
Reduction of Nitro Compounds: Another route involves the reduction of 4-chloro-2-nitrotoluene using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of benzenamine, N-chloro-4-methyl- often involves large-scale nitration of chlorobenzene followed by reduction and methylation steps. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, N-chloro-4-methyl- can undergo oxidation reactions to form corresponding nitroso and nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for halogenation.
Major Products:
Oxidation: 4-chloro-2-nitrobenzenamine.
Reduction: N-methyl-4-chloroaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Benzenamine, N-chloro-4-methyl- is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of substituted anilines on biological systems.
Industry: The compound is used in the production of agrochemicals, rubber chemicals, and other industrial chemicals. Its derivatives are used as stabilizers and antioxidants in various industrial applications .
Mechanism of Action
The mechanism of action of benzenamine, N-chloro-4-methyl- involves its interaction with nucleophiles and electrophiles due to the presence of the amino group and the chlorine atom. The amino group activates the aromatic ring towards electrophilic substitution, while the chlorine atom can participate in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
- Benzenamine, N-methyl-4-nitro-
- Benzenamine, 4-chloro-2-methyl-
- Benzenamine, N-methyl-4-chloro-
Comparison: Benzenamine, N-chloro-4-methyl- is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring. This combination of substituents influences its reactivity and applications. For example, the presence of the chlorine atom makes it more reactive towards nucleophilic substitution compared to benzenamine, N-methyl-4-nitro-, which has a nitro group that deactivates the ring towards such reactions . Similarly, benzenamine, 4-chloro-2-methyl- has different reactivity due to the position of the methyl group .
Properties
CAS No. |
57217-98-8 |
|---|---|
Molecular Formula |
C7H8ClN |
Molecular Weight |
141.60 g/mol |
IUPAC Name |
N-chloro-4-methylaniline |
InChI |
InChI=1S/C7H8ClN/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,1H3 |
InChI Key |
LPEZIAPDJJLVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















